CID 66618701

Description

Contextualization within Third-Generation Cephalosporins Research

Third-generation cephalosporins represent a group of antibiotics known for their expanded activity against Gram-negative bacteria compared to earlier generations, while retaining some activity against Gram-positive organisms. Cefpiramide (B47137) sodium is positioned within this generation, noted for its activity, particularly against Pseudomonas aeruginosa. medchemexpress.comnih.govglpbio.com Studies have compared its in vitro activity and beta-lactamase stability to other cephalosporins, highlighting its effectiveness against commonly encountered bacterial pathogens. nih.gov Research has also investigated its activity against specific challenging pathogens like Acinetobacter spp. and Pseudomonas spp., where it has shown greater activity compared to some other cephalosporins. medchemexpress.comnih.govglpbio.com While active against a broad range of Gram-negative organisms, its activity against certain Enterobacteriaceae may be less pronounced compared to some other third-generation agents like cefoperazone (B1668861), ceftazidime (B193861), and ceftriaxone. researchgate.net However, it demonstrates good activity against Streptococcus pneumoniae and Haemophilus influenzae. researchgate.net

Historical Perspective of Cefpiramide Sodium Development and Study

Cefpiramide sodium, also known by synonyms such as SM-1652 and Wy-44635, is a semi-synthetic cephalosporin (B10832234) derivative. medkoo.commedchemexpress.comncats.io Its development and study have contributed to the understanding of cephalosporin activity against a broader range of bacteria, including problematic Gram-negative pathogens. Cefpiramide sodium was approved for manufacturing in Japan in 1985. kobe-u.ac.jpacs.org Early research focused on its in vitro antibacterial spectrum and stability against beta-lactamases produced by Gram-negative bacilli. medchemexpress.comnih.govglpbio.com Comparative studies were conducted to evaluate its activity against other antibiotics, including other cephalosporins and aminoglycosides. medchemexpress.comnih.govglpbio.comnih.gov Pharmacokinetic studies in animal models, such as mice, provided data on serum concentrations and half-life, contributing to the understanding of its disposition. medchemexpress.comglpbio.com Further research has explored analytical methods for quantifying cefpiramide concentrations in biological samples, such as plasma and bile, utilizing techniques like high-performance liquid chromatography (HPLC). researchgate.net Studies have also investigated its biliary excretion and hepatic disposition. researchgate.net

Research Findings:

In vitro studies have provided detailed insights into the minimum inhibitory concentrations (MICs) of cefpiramide against various bacterial species. For instance, studies have documented its activity against Pseudomonas aeruginosa, staphylococci, and Enterococcus faecalis. ncats.io Comparative data with other antibiotics have also been generated. nih.govglpbio.comresearchgate.netnih.gov

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Pseudomonas aeruginosa | 2.9 | 64 | ncats.io |

| Staphylococci | 1.2 | 10 | ncats.io |

| Enterococcus faecalis | 13 | 43 | ncats.io |

| Streptococcus pneumoniae | - | 1 | researchgate.net |

| Haemophilus influenzae | - | 0.5 | researchgate.net |

Note: MIC50 represents the concentration inhibiting 50% of isolates, and MIC90 represents the concentration inhibiting 90% of isolates.

Pharmacokinetic studies in mice compared cefpiramide to cefoperazone, showing differences in peak serum concentrations and half-lives. medchemexpress.comglpbio.com

| Antibiotic | Peak Serum Concentration (µg/mL) | Serum Half-life (min) | Reference |

| Cefpiramide | 12 | 40 | medchemexpress.comglpbio.com |

| Cefoperazone | 4 | 18 | medchemexpress.comglpbio.com |

Studies have also investigated the synergistic interaction between cefpiramide and aminoglycosides such as gentamicin, tobramycin, and amikacin (B45834) against Pseudomonas aeruginosa. nih.gov

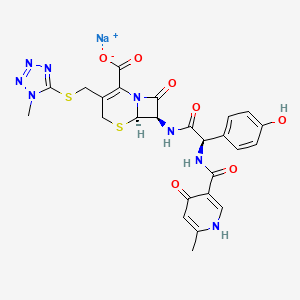

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

74849-93-7 |

|---|---|

Molecular Formula |

C25H24N8NaO7S2 |

Molecular Weight |

635.6 g/mol |

IUPAC Name |

sodium (6R,7R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C25H24N8O7S2.Na/c1-11-7-16(35)15(8-26-11)20(36)27-17(12-3-5-14(34)6-4-12)21(37)28-18-22(38)33-19(24(39)40)13(9-41-23(18)33)10-42-25-29-30-31-32(25)2;/h3-8,17-18,23,34H,9-10H2,1-2H3,(H,26,35)(H,27,36)(H,28,37)(H,39,40);/t17-,18-,23-;/m1./s1 |

InChI Key |

QJEAXQCIQHYEIT-ALLHVENQSA-N |

Isomeric SMILES |

CC1=CC(=O)C(=CN1)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.[Na] |

Canonical SMILES |

CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.[Na] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

70797-11-4 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cefpiramide Sodium; CHEBI:31377; SM-1652; UNII-137KB7GYKB; WY-44635; cefpiramide, sodium salt; SM 1652; SM-1652; Sumcefal; |

Origin of Product |

United States |

Mechanistic Elucidation of Antibacterial Action

Inhibition of Bacterial Cell Wall Biosynthesis Pathways

Bacterial cell walls are essential for maintaining cellular shape and protecting the bacterium from osmotic lysis. patsnap.com The key structural component of the bacterial cell wall is peptidoglycan, a complex polymer that provides rigidity and strength. patsnap.compatsnap.com Cefpiramide (B47137) sodium disrupts the synthesis of this vital layer. patsnap.compatsnap.com

Targeting of Peptidoglycan Synthesis Enzymes

Cefpiramide sodium targets the enzymes responsible for the final stages of peptidoglycan synthesis. patsnap.com These enzymes, known as penicillin-binding proteins (PBPs), are located within the bacterial cell wall or associated with the inner membrane. patsnap.compatsnap.com By inhibiting these enzymes, cefpiramide sodium prevents the proper formation of the peptidoglycan mesh. patsnap.com

Molecular Interactions with Penicillin-Binding Proteins (PBPs)

Cefpiramide sodium exerts its effect by binding to PBPs. patsnap.compharmacompass.comdrugbank.com This binding is a key step in the mechanism of action for beta-lactam antibiotics. patsnap.comdrugbank.com PBPs are transpeptidases that catalyze the cross-linking of peptidoglycan strands, a process vital for cell wall integrity and for reshaping the wall during cell division. patsnap.compatsnap.com Cefpiramide sodium binds to these proteins with high affinity, effectively inhibiting their enzymatic activity. patsnap.com

Binding Affinity to Specific PBP Subtypes (e.g., PBP1A, PBP1B, PBP3)

Research indicates that cefpiramide sodium exhibits strong affinity for specific PBP subtypes. It has been shown to have a very strong affinity for PBP1A, PBP1B, and PBP3. google.com In Escherichia coli, cefpiramide sodium inhibits Peptidoglycan D,D-transpeptidase FtsI (PBP3), Penicillin-binding protein 1B, and D-alanyl-D-alanine carboxypeptidase DacC. drugbank.com In Pseudomonas aeruginosa, it inhibits Penicillin-binding protein 1A and Penicillin-binding protein 1B. drugbank.com This differential binding to various PBPs contributes to its broad spectrum of activity.

While specific quantitative binding data (e.g., IC50 values) for cefpiramide sodium across a wide range of PBP subtypes and bacterial species were not extensively detailed in the search results, the qualitative information highlights its affinity for key PBPs involved in both elongation (PBP1A, PBP1B) and cell division (PBP3). drugbank.comgoogle.comfrontiersin.org

Below is a table summarizing the reported PBP targets for Cefpiramide sodium based on the search results:

| Bacterial Species | Targeted PBP Subtypes | Source |

| Escherichia coli | Peptidoglycan D,D-transpeptidase FtsI (PBP3), PBP1B, DacC | drugbank.com |

| Pseudomonas aeruginosa | PBP1A, PBP1B | drugbank.com |

| General | PBP1A, PBP1B, PBP3 (high affinity) | google.com |

Disruption of Peptidoglycan Cross-linking Processes

The binding of cefpiramide sodium to PBPs directly disrupts the transpeptidation reaction, which is the final cross-linking step in peptidoglycan synthesis. mims.comresearchgate.net This inhibition prevents the formation of a stable, cross-linked peptidoglycan meshwork. mims.com As a result, the bacterial cell wall is weakened and loses its structural integrity. patsnap.com

Cellular Consequences of Cefpiramide Sodium Exposure

The disruption of bacterial cell wall synthesis by cefpiramide sodium leads to critical cellular consequences that ultimately result in bacterial death. patsnap.compatsnap.com

Induction of Bacterial Cell Lysis and Bactericidal Effects

The weakened peptidoglycan layer, unable to withstand the internal osmotic pressure of the bacterial cell, leads to cell lysis. patsnap.compatsnap.com This means the bacterial cell membrane ruptures, and the cellular contents spill out, causing the death of the bacterium. patsnap.com This mechanism makes cefpiramide sodium a bactericidal antibiotic, meaning it kills bacteria rather than merely inhibiting their growth. patsnap.compatsnap.com This effect is particularly pronounced in actively dividing bacterial cells, which are constantly synthesizing new cell wall material. patsnap.com

In Vitro Antimicrobial Spectrum and Potency Profiling

Activity Against Gram-Negative Bacterial Pathogens

Cefpiramide (B47137) has shown significant activity against various Gram-negative bacteria, including Pseudomonas aeruginosa and Acinetobacter species, and has been compared to other cephalosporins and beta-lactam antibiotics against Enterobacteriaceae. selleckchem.compatsnap.commedchemexpress.comnih.govnih.govnih.govnih.govresearchgate.netnih.govmedchemexpress.com

Cefpiramide sodium is characterized as a Pseudomonas-active cephalosporin (B10832234). selleckchem.commedchemexpress.com Studies have indicated that cefpiramide is more active against Pseudomonas aeruginosa compared to several other antibiotics, including cefoperazone (B1668861), ceftazidime (B193861), ceftriaxone, aztreonam, and cefepime (B1668827). nih.govresearchgate.net Resistance rates for P. aeruginosa to cefpiramide have been reported around 12%. nih.govresearchgate.net Research indicates that cefpiramide-resistant P. aeruginosa strains are often resistant to ceftazidime, but a notable percentage of ceftazidime-resistant strains remain susceptible to cefpiramide. nih.govresearchgate.net The activity of cefpiramide against P. aeruginosa has been found to be comparable to that of piperacillin (B28561) and cefoperazone, with MIC90 values typically ≤ 16.0 micrograms/ml. researchgate.net Cefpiramide has also shown effectiveness against P. aeruginosa isolates resistant to carbenicillin, piperacillin, and cefotaxime (B1668864), although it was less active than ceftazidime and cefsulodin (B1200230) in one study. medchemexpress.com Time-kill synergy studies have demonstrated a marked synergistic interaction between cefpiramide and aminoglycosides such as gentamicin, tobramycin, and amikacin (B45834) against P. aeruginosa. researchgate.netnih.gov

Table 1: In Vitro Activity of Cefpiramide against Pseudomonas aeruginosa Compared to Other Agents

| Antibiotic | Resistance Rate (%) | MIC90 (µg/ml) | Notes | Source |

| Cefpiramide | 12 | ≤ 16.0 | More active than cefoperazone, ceftazidime, ceftriaxone, aztreonam, cefepime. | nih.govresearchgate.net |

| Cefoperazone | Higher than Cefpiramide | - | Less active than Cefpiramide. | nih.govresearchgate.net |

| Ceftazidime | Higher than Cefpiramide | - | Less active than Cefpiramide, but some resistant strains susceptible to Cefpiramide. | nih.govresearchgate.net |

| Ceftriaxone | Higher than Cefpiramide | - | Less active than Cefpiramide. | nih.govresearchgate.net |

| Aztreonam | Higher than Cefpiramide | - | Less active than Cefpiramide. | nih.govresearchgate.net |

| Cefepime | Higher than Cefpiramide | - | Less active than Cefpiramide. | nih.govresearchgate.net |

| Piperacillin | - | Comparable to Cefpiramide | Activity comparable to Cefpiramide. | researchgate.net |

| Cefoperazone/sulbactam (B1307) | - | - | More active than Cefpiramide against Acinetobacter baumannii. nih.govresearchgate.net | nih.govresearchgate.net |

| Ceftazidime | - | - | Less active than Cefpiramide against P. aeruginosa in some studies. medchemexpress.com | medchemexpress.com |

| Cefsulodin | - | - | More active than Cefpiramide against P. aeruginosa in some studies. medchemexpress.com | medchemexpress.com |

Cefpiramide has demonstrated activity against Acinetobacter species. medchemexpress.comnih.govresearchgate.netmedchemexpress.com In comparative studies, cefpiramide was found to be more active against Acinetobacter spp. than cefoperazone. nih.gov Against Acinetobacter baumannii, cefpiramide, along with ampicillin/sulbactam and ceftazidime, were reported as the second most active agents after cefoperazone/sulbactam, with approximately 50% of tested strains being susceptible. nih.govresearchgate.net

Table 2: Susceptibility of Acinetobacter baumannii to Cefpiramide and Other Agents

| Antibiotic | Resistance Rate (%) | Susceptibility (%) | Notes | Source |

| Cefpiramide | - | ~50 | Second most active agent. | nih.govresearchgate.net |

| Cefoperazone/sulbactam | 2 | - | Most active agent. | nih.govresearchgate.net |

| Ampicillin/sulbactam | - | ~50 | Second most active agent. | nih.govresearchgate.net |

| Ceftazidime | - | ~50 | Second most active agent. | nih.govresearchgate.net |

Cefpiramide exhibits activity against members of the Enterobacteriaceae family, although generally less potent than against glucose non-fermenting bacteria like Pseudomonas. nih.govresearchgate.net Studies have shown that the Minimum Inhibitory Concentrations (MICs) of cefpiramide for Escherichia coli and Klebsiella pneumoniae were higher than those of some other third-generation cephalosporins, including cefoperazone, ceftazidime, and ceftriaxone. nih.govresearchgate.net Against Enterobacter cloacae, a significant percentage of isolates (51%) have been reported as resistant to cefpiramide. nih.govresearchgate.net Cefoperazone/sulbactam and cefepime demonstrated greater activity against E. cloacae compared to cefpiramide. nih.govresearchgate.net However, cefpiramide's activity against Enterobacteriaceae has also been described as comparable to that of older second-generation cephalosporins, as well as piperacillin and mezlocillin (B1676548). ncats.ionih.govresearchgate.net

Table 3: Comparative In Vitro Activity Against Select Enterobacteriaceae

| Bacterial Species | Cefpiramide Activity | Comparator Agents (Activity vs. Cefpiramide) | Notes | Source |

| Escherichia coli | Active | Cefoperazone, Ceftazidime, Ceftriaxone (More active) | MICs higher than some third-generation cephalosporins. | nih.govresearchgate.net |

| Klebsiella pneumoniae | Active | Cefoperazone, Ceftazidime, Ceftriaxone (More active) | MICs higher than some third-generation cephalosporins. | nih.govresearchgate.net |

| Enterobacter cloacae | Moderate | Cefoperazone/sulbactam, Cefepime (More active) | 51% resistance reported in one study. | nih.govresearchgate.net |

| Enterobacteriaceae (general) | Active | Older second-generation cephalosporins, Piperacillin, Mezlocillin (Comparable) | Generally less active than against non-fermenters. | ncats.ionih.govnih.govresearchgate.netresearchgate.net |

Activity Against Gram-Positive Bacterial Pathogens

Cefpiramide also demonstrates activity against Gram-positive bacteria. selleckchem.compatsnap.commedchemexpress.comnih.govnih.govnih.govnih.govresearchgate.net

Cefpiramide has shown activity against methicillin-susceptible staphylococci and non-enterococcal streptococci, similar to most other cephalosporins. medchemexpress.comnih.govresearchgate.netmedchemexpress.com Against oxacillin-susceptible Staphylococcus aureus, cefpiramide has demonstrated activity comparable to other tested beta-lactams, with an MIC90 of 2 µg/ml. nih.govresearchgate.net For Streptococcus pneumoniae, cefpiramide has shown good activity with an MIC90 of 1 µg/ml. nih.govresearchgate.net

Table 4: In Vitro Activity Against Select Gram-Positive Cocci

| Bacterial Species | Cefpiramide Activity | MIC90 (µg/ml) | Notes | Source |

| Oxacillin-susceptible Staphylococcus aureus | Active | 2 | Comparable to other tested beta-lactams. | nih.govresearchgate.net |

| Streptococcus pneumoniae | Good activity | 1 | nih.govresearchgate.net | |

| Methicillin-susceptible Staphylococci | Active | - | Similar to other cephalosporins. | medchemexpress.comnih.govresearchgate.netmedchemexpress.com |

| Non-enterococcal Streptococci | Active | - | Similar to other cephalosporins. | medchemexpress.comnih.govresearchgate.netmedchemexpress.com |

Cefpiramide has shown appreciable or marginal activity against Streptococcus faecalis (now known as Enterococcus faecalis). medchemexpress.comnih.gov The MIC50 for Streptococcus faecalis has been reported as 8.0 mg/l in one study and 13 micrograms/ml in another, with an MIC90 of 43 micrograms/ml. ncats.ionih.gov Cefpiramide's activity against Gram-positive isolates, including enterococci, has been described as equivalent to that of piperacillin and mezlocillin. nih.govresearchgate.net Cefpiramide has also demonstrated appreciable activity against Listeria monocytogenes. medchemexpress.com

Table 5: In Vitro Activity Against Streptococcus faecalis and Listeria monocytogenes

| Bacterial Species | Cefpiramide Activity | MIC50 (µg/ml) | MIC90 (µg/ml) | Notes | Source |

| Streptococcus faecalis | Appreciable/Marginal | 8.0 or 13 | 43 | Activity comparable to piperacillin and mezlocillin against enterococci. | ncats.iomedchemexpress.comnih.govnih.govresearchgate.net |

| Listeria monocytogenes | Appreciable | - | - | medchemexpress.com |

Antibacterial Activity Against Streptococcus pneumoniae and Haemophilus influenzae

Cefpiramide has demonstrated good activity against Streptococcus pneumoniae and Haemophilus influenzae. researchgate.netnih.gov Studies have shown that cefpiramide effectively inhibits these pathogens. researchgate.netnih.govnih.govmedchemexpress.comresearchgate.net Specifically, the concentration at which 90% of strains are inhibited (MIC90) for Streptococcus pneumoniae is reported as 1 µg/ml, and for Haemophilus influenzae (including beta-lactamase-negative strains) is 0.5 µg/ml. researchgate.netnih.govnih.govmedchemexpress.com These results indicate that cefpiramide is very active against these common community-acquired respiratory pathogens. researchgate.netnih.gov

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after incubation. oup.com Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial that results in a 99.9% reduction in the initial bacterial inoculum. oup.com

Studies have determined the MIC and MBC values for cefpiramide against various bacterial species. ncats.ioresearchgate.netnih.gov For Streptococcus pneumoniae and Haemophilus influenzae, specific MIC90 values have been reported as 1 µg/ml and 0.5 µg/ml, respectively. researchgate.netnih.gov Against Pseudomonas aeruginosa, cefpiramide has shown comparable activity to other antipseudomonal agents, with MICs generally within one twofold dilution of MBC values. researchgate.net For Enterococcus faecalis, the MIC50 is 13 µg/ml and the MIC90 is 43 µg/ml. ncats.io

Data from various studies on MIC/MBC values for cefpiramide against selected organisms:

| Organism | MIC50 (µg/ml) | MIC90 (µg/ml) | MBC (µg/ml) | Source |

| Streptococcus pneumoniae | Not specified | 1 | Not specified | researchgate.netnih.gov |

| Haemophilus influenzae | Not specified | 0.5 | Not specified | researchgate.netnih.gov |

| Pseudomonas aeruginosa | 2.9 | 64 | Generally within one twofold dilution of MIC | ncats.ioresearchgate.net |

| Enterococcus faecalis | 13 | 43 | Not specified | ncats.io |

| Staphylococcus aureus (oxacillin-susceptible) | Not specified | 2 | Not specified | researchgate.net |

Methodological Approaches for In Vitro Susceptibility Testing

In vitro susceptibility testing for cefpiramide has been conducted using standardized methods to determine MIC and MBC values. adooq.comdrugbank.com Common methodological approaches include dilution methods, such as the microbroth dilution method. nih.gov The agar (B569324) dilution method has also been utilized in comparative studies of cefpiramide's antibacterial activity. researchgate.net These methods involve exposing bacterial isolates to varying concentrations of cefpiramide and observing the minimum concentration that inhibits visible growth (MIC) or kills a significant portion of the inoculum (MBC). oup.com Disk diffusion tests have also been used to assess susceptibility. researchgate.net Standardized protocols, such as those involving incubation for 24 hours at 37°C, are typically followed. oup.com

Enzymatic Stability and Bacterial Resistance Mechanisms

Susceptibility to Beta-Lactamase Hydrolysis from Gram-Negative Bacilli

Cefpiramide (B47137) has been reported to be moderately susceptible to hydrolysis by a variety of beta-lactamases produced by Gram-negative bacilli. medchemexpress.comnih.govarctomsci.commedchemexpress.com Beta-lactamases are enzymes that inactivate beta-lactam antibiotics by hydrolyzing the beta-lactam ring. patsnap.commedchemexpress.com Despite this moderate susceptibility, cefpiramide's ability to resist degradation by beta-lactamases contributes to its efficacy against some resistant strains. patsnap.com

Biochemical Characterization of Enzyme-Drug Interactions

While specific detailed biochemical characterizations of the interaction between cefpiramide and various beta-lactamases were not extensively detailed in the provided search results, the moderate susceptibility indicates that the beta-lactam ring of cefpiramide can be cleaved by these enzymes. medchemexpress.comnih.govarctomsci.commedchemexpress.commedchemexpress.com The degree of hydrolysis varies depending on the specific type of beta-lactamase produced by the Gram-negative bacterium. Further detailed studies would be required to fully characterize the kinetic parameters of these enzyme-drug interactions, such as Michaelis-Menten constants (Km) and catalytic efficiency (kcat), for a comprehensive understanding of the biochemical basis of this susceptibility.

Mechanisms of Resistance Development to Cefpiramide Sodium

Bacterial resistance to beta-lactam antibiotics, including cefpiramide sodium, can develop through several mechanisms. The primary target of cefpiramide is the penicillin-binding proteins (PBPs). patsnap.compatsnap.com Resistance can arise from alterations in these target enzymes, the production of beta-lactamases that hydrolyze the antibiotic, or mechanisms that reduce the intracellular concentration of the drug.

Molecular Basis of Reduced Susceptibility in Target Organisms

One molecular basis for reduced susceptibility involves alterations in the penicillin-binding proteins (PBPs) that are the targets of cefpiramide. patsnap.compatsnap.comnih.gov Modifications in the structure or expression of PBPs can lead to decreased affinity for cefpiramide, rendering the antibiotic less effective at inhibiting cell wall synthesis. For example, resistance in Staphylococcus aureus to cephalosporins can occur through the acquisition of a gene encoding a modified PBP that is not effectively inhibited by the antibiotic. nih.gov While the search results specifically mention PBP 1A, 1B, and 3 as having strong affinity for cefpiramide, further research would be needed to detail specific PBP modifications in various resistant organisms that impact cefpiramide susceptibility. google.com

Another mechanism contributing to reduced susceptibility is the production of beta-lactamase enzymes, as mentioned earlier. patsnap.commedchemexpress.com These enzymes hydrolyze the beta-lactam ring of cefpiramide, inactivating the antibiotic before it can reach its PBP targets. patsnap.commedchemexpress.com The diversity of beta-lactamases produced by Gram-negative bacteria contributes to varying levels of resistance.

Reduced permeability of the bacterial outer membrane in Gram-negative bacteria can also contribute to resistance by limiting the access of cefpiramide to its PBP targets located in the periplasmic space. Efflux pumps, which actively transport the antibiotic out of the bacterial cell, represent another mechanism for reducing intracellular drug concentration and thus contributing to resistance.

Comparative Analysis of Resistance Profiles with Other Beta-Lactam Antibiotics

Studies comparing the resistance profiles of cefpiramide with other beta-lactam antibiotics have shown variations depending on the bacterial species. Cefpiramide has demonstrated greater activity against Acinetobacter spp. and Pseudomonas spp. compared to some other cephalosporins. medchemexpress.comresearchgate.netnih.govarctomsci.commedchemexpress.com For instance, cefpiramide was more active against Pseudomonas aeruginosa than cefoperazone (B1668861), ceftazidime (B193861), ceftriaxone, aztreonam, and cefepime (B1668827) in one study, with lower resistance rates. researchgate.net However, against Enterobacteriaceae, such as Escherichia coli and Klebsiella pneumoniae, the minimum inhibitory concentrations (MICs) of cefpiramide were reported to be higher than those of cefoperazone, ceftazidime, and ceftriaxone. researchgate.net Enterobacter cloacae isolates also showed a significant percentage of resistance to cefpiramide, with cefoperazone/sulbactam (B1307) and cefepime demonstrating greater activity against this species. researchgate.net

Against Staphylococcus aureus susceptible to oxacillin, cefpiramide exhibited comparable activity to other tested beta-lactams. researchgate.net It also showed good activity against Streptococcus pneumoniae and Haemophilus influenzae. researchgate.net

While cefpiramide was moderately susceptible to hydrolysis by various beta-lactamases from Gram-negative bacilli, third-generation cephalosporins in general have been structurally modified to resist degradation by these enzymes compared to earlier generations. patsnap.commedchemexpress.compatsnap.com The combination of beta-lactam antibiotics with beta-lactamase inhibitors, such as cefoperazone with sulbactam, can extend the spectrum of activity and overcome resistance mediated by beta-lactamases. patsnap.com

Data on comparative resistance profiles can be complex and vary depending on the specific bacterial isolates and geographical location. Presenting comprehensive data would ideally involve detailed tables of minimum inhibitory concentrations (MICs) and resistance rates for cefpiramide and comparator antibiotics against a range of clinically relevant bacterial species, categorized by resistance mechanism where possible.

Preclinical Pharmacokinetic and Disposition Research

Absorption and Distribution Studies in Animal Models

Research in animal models has explored the absorption and distribution of Cefpiramide (B47137) sodium, examining its bioavailability and how it is distributed throughout the body tissues and fluids.

Studies investigating the rectal absorption of Cefpiramide sodium in the presence of absorption promoters like sodium caprate have been conducted in mice, rats, rabbits, and dogs. The bioavailability varied significantly among these species. For instance, bioavailability rates were reported to be higher in mice and rabbits (76-100%) compared to dogs (26.2%) when administered rectally with sodium caprate. oup.com

Cefpiramide sodium exhibits high protein binding, reported to be between 93% and 99.3%. wikipedia.org The extent of protein binding can influence drug distribution, as typically only the unbound fraction is capable of diffusing across biological membranes. nagoya-u.ac.jp A non-linear pattern in protein binding in serum or plasma has been described for cefpiramide. researchgate.net

Distribution into specific tissue compartments has also been a subject of preclinical investigation.

Tissue Penetration Dynamics (e.g., Pulmonary, Peritoneal Capsular Fluid)

The penetration of Cefpiramide sodium into various tissue compartments has been studied in animal models to understand its distribution to potential sites of infection.

Penetration into peritoneal capsular fluid was investigated in rabbits using implanted tissue cages. Cefpiramide successfully penetrated these capsules, and the concentration-time profiles within the capsular fluid were analyzed. asm.org In this rabbit model, the observed maximum concentration (Cmax) of cefpiramide in the capsular fluid was attained at 8 hours post-administration, while for cefazolin (B47455), it was reached at 6 hours. asm.org The area under the concentration-time curve (AUC) in the capsular fluid was also quantified for both antibiotics. asm.org

Studies in mice have examined the penetration of cephalosporin (B10832234) antibiotics, including cefpiramide, into lung tissue. In these studies, the levels of the antibiotic in lung tissue showed a direct correlation with the total levels in serum, rather than the free levels in serum. asm.org

Concentration-Time Profiles in Biological Matrices of Animal Species

The concentration-time profiles of Cefpiramide sodium in biological matrices such as plasma have been characterized in preclinical species, providing essential pharmacokinetic data.

Plasma concentration-time curves for cefpiramide have been investigated in rats, specifically in Eisai hyperbilirubinemic mutant rats (EHBRs) and healthy Sprague-Dawley rats (SDRs), following intravenous administration of a single dose (20 mg/kg). researchgate.netnih.gov Pharmacokinetic parameters were estimated from these profiles using noncompartmental methods. nih.gov

In the rabbit model used for studying peritoneal capsular fluid penetration, plasma concentration-time profiles were also determined following a 50 mg/kg dose. asm.org

The following table summarizes some pharmacokinetic parameters observed in 20-week-old EHBRs and SDRs after intravenous administration of 20 mg/kg cefpiramide:

| Parameter | 20-week-old EHBRs (Mean ± SD) | 20-week-old SDRs (Mean ± SD) |

| Systemic Clearance | Decreased by ~30% vs SDRs nih.gov | - |

| Total Urinary Recovery | Increased threefold vs SDRs nih.gov | - |

| Renal Clearance | Doubled vs SDRs nih.gov | - |

| Biliary Clearance | Decreased to <10% vs SDRs nih.gov | - |

| Volume of Distribution at Steady State | No significant difference nih.gov | No significant difference nih.gov |

The next table presents pharmacokinetic parameters for cefpiramide and cefazolin in rabbit peritoneal capsular fluid after a 50 mg/kg dose:

| Parameter | Cefpiramide (Mean ± SD) | Cefazolin (Mean ± SD) |

| Observed Cmax (µg/ml) | 7.5 ± 0.9 asm.org | 3.9 ± 0.9 asm.org |

| Observed Tmax (h) | 8 asm.org | 6 asm.org |

| Calculated Cmax (µg/ml) | 8.1 asm.org | 3.9 asm.org |

| Calculated Tmax (h) | 11.8 asm.org | 8.1 asm.org |

| AUC₀-₂(µg·h/ml) | 20.1 asm.org | 3.43 asm.org |

Elimination Pathways in Animal Models

The elimination of Cefpiramide sodium in animal models primarily occurs through excretion via the renal and biliary routes. wikipedia.org

Cefpiramide is largely eliminated in an unchanged form, with minimal metabolism occurring in the body. mdpi.com In rats, over 90% of the administered dose is typically recovered unchanged in urine and bile. nagoya-u.ac.jp

Hepatic Metabolism and Biliary Excretion Characteristics

Biliary excretion is a significant elimination pathway for Cefpiramide sodium. invivochem.com The process involves active secretion into the bile across the bile canalicular membrane, mediated by active transport systems. asm.org

The multidrug resistance-associated protein (Mrp) 2 has been identified as a key efflux transporter on the canalicular membranes involved in the biliary excretion of several cephalosporins, including cefpiramide. researchgate.netinvivochem.com Studies using membrane vesicles from Sf9 cells transfected with rat Mrp2 have confirmed the ATP-dependent uptake of cefpiramide, supporting the role of Mrp2 in its biliary transport. researchgate.netinvivochem.com

Research in Eisai hyperbilirubinemic mutant rats (EHBRs), which have impaired biliary excretion, demonstrated a marked decrease in the biliary clearance of cefpiramide compared to healthy rats. nagoya-u.ac.jpnih.gov This further highlights the importance of the biliary route in cefpiramide elimination.

Hepatic metabolism of cefpiramide is considered minimal. mdpi.com

Renal Excretion Mechanisms and Clearance in Animal Systems

Renal excretion also contributes to the elimination of Cefpiramide sodium. wikipedia.org Renal elimination involves processes such as glomerular filtration, active tubular secretion, and reabsorption. researchgate.net Organic anion transport systems in the renal proximal tubules play a role in the excretion of anionic drugs. researchgate.net

In hyperbilirubinemic rats (EHBRs), where biliary excretion of cefpiramide was reduced, there was a compensatory increase in total urinary recovery and renal clearance of the drug. nagoya-u.ac.jpnih.gov

The extent of plasma protein binding can influence renal clearance, particularly the fraction eliminated by glomerular filtration. researchgate.net

Comparative Pharmacokinetic Analysis in Preclinical Species

Comparative pharmacokinetic studies in preclinical species reveal differences in how Cefpiramide sodium is handled, which can be attributed to variations in factors such as protein binding and elimination mechanisms.

Plasma protein binding of cefpiramide has been shown to differ across species. Reported values for the fraction unbound in plasma (fup) include 0.54 in rats, 0.70 in dogs, and 0.04 in humans. psu.edu

Interspecies differences in rectal bioavailability with absorption promoters were observed among mice, rats, rabbits, and dogs. oup.com

Comparative analysis of unbound biliary clearance, normalized for body weight, has shown that values in rats can significantly exceed those in humans for various drugs, including those structurally similar to cefpiramide. psu.edu This suggests potential species-specific differences in biliary elimination capacity.

Differences in renal excretion mechanisms and the extent of plasma protein binding can also lead to variations in renal clearance and ultimately the internal dose across different animal species. researchgate.net

| Species | Plasma Protein Binding (fup) psu.edu |

| Rat | 0.54 |

| Dog | 0.70 |

| Human | 0.04 |

Comparison with Other Cephalosporins (e.g., Cefoperazone (B1668861), Cefazolin)

Preclinical studies have compared the pharmacokinetic and disposition characteristics of cefpiramide sodium with other cephalosporins, including cefoperazone (a third-generation cephalosporin) wikipedia.org and cefazolin (a first-generation cephalosporin). wikipedia.org These comparisons highlight differences in areas such as protein binding and excretion pathways.

Data from preclinical species, such as rats and dogs, as well as in vitro studies using transfected cells, have been used to investigate the transport mechanisms involved in the biliary excretion of cephalosporins, including cefpiramide, cefoperazone, and cefazolin. researchgate.netpsu.edu These studies suggest that transporters like multidrug resistance-associated protein 2 (Mrp2) and breast cancer resistance protein (Bcrp) play a role in the molecular weight-dependent biliary excretion of these antibiotics. researchgate.net

Protein binding is another important pharmacokinetic parameter that can differ among cephalosporins. Studies in humans have shown that cefpiramide exhibits high protein binding, which is inversely related to its serum concentration and can be non-linear. asm.orgnih.gov Cefazolin also demonstrates saturable protein binding in vivo. researchgate.net Cefoperazone similarly shows high protein binding that varies with serum concentration. drugbank.commims.com The extent of protein binding can influence the free, active concentration of the antibiotic available to exert its antibacterial effect. nih.gov

Regarding excretion, cefpiramide and cefoperazone are notable exceptions among cephalosporins as they are primarily excreted in bile, while many other cephalosporins, including cefazolin, are primarily eliminated via renal pathways. nih.gov Studies have shown that biliary clearance of cefoperazone is significantly reduced in rats deficient in Mrp2, indicating the importance of this transporter in its biliary excretion. researchgate.net

The half-life is another pharmacokinetic parameter that can vary. In humans, the elimination half-life of cefpiramide has been reported to be around 4.4 hours in volunteers with normal renal function, with nonrenal elimination becoming more significant as renal function declines. asm.org The mean serum half-life of cefoperazone is approximately 2.0 hours, and it can be prolonged in patients with hepatic dysfunction. drugbank.commims.comefda.gov.et Cefazolin has a serum half-life of approximately 1.8 to 2.0 hours. wikipedia.orgdrugbank.com

While direct comparative preclinical pharmacokinetic data across all three compounds in the same study and species were not extensively found in the search results, the available information highlights distinct differences in their disposition, particularly concerning excretion routes and protein binding characteristics.

Comparative Pharmacokinetic Properties (Based on available data, primarily human studies for half-life and protein binding patterns)

| Property | Cefpiramide Sodium | Cefoperazone | Cefazolin |

| Primary Excretion | Biliary nih.gov | Biliary nih.gov | Renal nih.gov |

| Protein Binding | High, concentration-dependent, non-linear asm.orgnih.gov | High, concentration-dependent drugbank.commims.com | Saturable, non-linear in vivo nih.govresearchgate.net |

| Half-life (Human) | ~4.4 hours (normal renal function) asm.org | ~2.0 hours (can be prolonged in hepatic dysfunction) drugbank.commims.comefda.gov.et | ~1.8-2.0 hours wikipedia.orgdrugbank.com |

| Biliary Transport | Substrate of Mrp2 and Bcrp (in vitro/rat) researchgate.net | Substrate of Mrp2 and Bcrp (in vitro/rat) researchgate.net | Substrate of Bcrp (in vitro/rat) researchgate.net |

Note: This table includes some human data for half-life and protein binding patterns as preclinical comparative data in the same study was limited. The transport data is based on in vitro and rat studies.

Detailed research findings indicate that the distinct excretion pathways of cefpiramide and cefoperazone via biliary mechanisms, in contrast to the predominantly renal excretion of cefazolin, are influenced by specific efflux transporters like Mrp2 and Bcrp. researchgate.net This difference in excretion can have implications for their use in patients with renal or hepatic impairment. The high and sometimes non-linear protein binding observed for all three compounds suggests that the free drug concentration should be considered when evaluating their pharmacokinetic/pharmacodynamic relationships. nih.gov

Synthetic Methodologies and Chemical Process Research

Classical and Novel Synthesis Routes for Cefpiramide (B47137) and its Precursors

Synthesis routes for cefpiramide typically involve modifying the core cephalosporin (B10832234) structure at specific positions to attach the necessary side chains. researchgate.net

Derivatization Strategies at Cephalosporin Nucleus Positions (C-3 and C-7)

The biological activity of cephalosporins is significantly influenced by modifications at the C-3, C-4, and C-7 positions of the β-lactam ring. uzh.ch For cefpiramide, derivatization occurs at the C-3 and C-7 positions. Cefpiramide features a 1-methyl-[1H]-tetrazol-5-ylthiomethyl moiety at C-3 and an acylated p-hydroxyphenylglycine moiety at C-7. mpdkrc.edu.in Derivatization at the C-7 position often involves the introduction of a new side chain, while the C-3' position (part of the C-3 substituent) is also frequently altered in semi-synthetic cephalosporins. researchgate.net For example, introducing zwitterionic properties in cephalosporins can involve modification at the C3'-3 position with a quaternary ammonium (B1175870) moiety. biorxiv.orgbiorxiv.org The synthesis of cephalosporin derivatives with specific side chains can start from compounds like cephalothin, followed by reactions such as treatment with N-Methyl-N-(trimethylsilyl) trifluoroacetamide (B147638) (MSTFA) and trimethylsilyl (B98337) iodide (TMSI), and subsequent addition of pyridine (B92270) derivatives. biorxiv.orgbiorxiv.org

Intermediate Synthesis and Characterization

The synthesis of cefpiramide involves the formation of key intermediates. While specific detailed steps for all intermediates of cefpiramide synthesis are not extensively detailed in the provided snippets, the general approach for cephalosporin synthesis involves converting cephalosporin C to 7-ACA, which serves as a key intermediate. researchgate.net This conversion can be achieved chemically or enzymatically. researchgate.netmdpi.com Subsequent derivatization of 7-ACA at the C-3' and C-7' positions leads to advanced intermediates that are then converted into the final active pharmaceutical ingredient. researchgate.net Characterization of synthesized compounds, including intermediates, is typically performed using techniques such as 1H-NMR and 13C NMR spectroscopy, high-resolution mass spectrometry (HRMS), and Thin Layer Chromatography (TLC). biorxiv.orgbiorxiv.org Purification of intermediates and final products can be achieved through methods like column chromatography or reverse phase HPLC. biorxiv.orgbiorxiv.org

Crystallization Processes and Polymorphism Studies

Crystallization is a crucial step in the purification of cefpiramide sodium, significantly impacting its purity and crystal properties. acs.org

Investigation of Gelation Phenomena During Crystallization

Gelation can occur during the crystallization of cefpiramide and cefpiramide sodium. researchgate.netoup.comresearchgate.netoup.comhep.com.cndur.ac.uk This gelation is a metastable state resulting from the self-assembly of molecules through hydrogen-bonding interactions, forming a three-dimensional mesh structure that traps solvents. researchgate.netoup.comresearchgate.netoup.comd-nb.info While gelation can be an unfavorable phase transition in drug production, for cefpiramide sodium, it has been observed to lead to desirable product properties, such as larger and more regular crystal shapes. researchgate.netresearchgate.netd-nb.info The gel-crystal transition process in cefpiramide crystallization has been systematically investigated and can be divided into stages: the formation of a metastable gel state upon cooling, slow growth of initial microcrystals within the gel due to low supersaturation, and the eventual disappearance of the gel as larger, more regular crystals form. researchgate.netd-nb.info The transition from gel to crystal is considered a pursuit of the thermodynamically stable phase. oup.com

Impact of Solvent Systems on Crystal Morphology and Purity

Solvent systems play a significant role in the crystallization process and can influence crystal morphology and purity. cambrex.commdpi.com For cefpiramide sodium, the effects of solvents on gelation have been analyzed using Hansen solubility parameters, which can guide solvent screening for optimizing the crystallization process. researchgate.netd-nb.info The solubility of cefpiramide sodium has been studied in binary solvent mixtures like ethanol (B145695) + water and 2-propanol + water. acs.orgacs.org In these systems, solubility decreases as the initial mole fraction of the alcohol increases, and increases with rising temperature. acs.orgacs.org Different solvent systems and crystallization methods, such as cooling and anti-solvent methods, can affect yield, purity, and particle morphology. cambrex.comwiadlek.pl Optimizing solvent systems is crucial for achieving the desired crystal form and habit by controlling factors like solubility, recovery, and consistency in morphology. cambrex.com

Optimization of Cefpiramide Sodium Preparation Methods

Optimization of cefpiramide sodium preparation methods aims to achieve high purity, desirable crystal properties, and efficient processing. patsnap.comgoogle.com A preparation method for cefpiramide sodium involves preparing a cefpiramide salt from cefpiramide acid, followed by salt formation, crystallization, drying, and purging with atomized water. patsnap.com Another described method involves reacting cefpiramide free acid with an organic base (such as triethylamine, diethylamine, or isopropylamine) in an organic solvent, followed by the addition of a sodium salt solution (like sodium isooctanoate or sodium thiocyanate) in acetone (B3395972) to precipitate cefpiramide sodium. patsnap.comgoogle.com This method can yield cefpiramide sodium with uniform crystal form, good color, high purity, and good stability. google.com The use of weakly alkaline sodium salts and controlled reaction temperatures can help maintain the purity by avoiding degradation of the cefpiramide structure. google.com Optimization efforts also involve fine-tuning parameters such as cooling profiles, anti-solvent addition rates, hold periods, seeding protocols, and drying methods to achieve optimal yield, purity, and crystal habit. cambrex.com

Compound Table

| Compound Name | PubChem CID |

| Cefpiramide sodium | 74849-93-7 |

| Cefpiramide | 63877 |

| 7-aminocephalosporanic acid (7-ACA) | 64788 |

| Cephalosporin C | 5740053 |

| Triethylamine | 7905 |

| Diethylamine | 31487 |

| Isopropylamine | 6909 |

| Sodium isooctanoate | 23690451 |

| Sodium thiocyanate (B1210189) | 254177 |

| Ethanol | 702 |

| Water | 962 |

| 2-Propanol | 3776 |

| Acetone | 180 |

| Ethyl acetate (B1210297) | 8857 |

| Cephalothin | 8595 |

| N-Methyl-N-(trimethylsilyl) trifluoroacetamide (MSTFA) | 73282 |

| Trimethylsilyl iodide (TMSI) | 2733501 |

| Dimethylsulfoxide | 679 |

| Methanol | 885 |

Data Tables

Based on the search results, specific quantitative data suitable for interactive tables is limited within the provided snippets, which focus more on descriptive processes and findings. However, the solubility data of cefpiramide sodium in binary solvent mixtures of ethanol + water and 2-propanol + water at different temperatures and compositions is mentioned as being determined and correlated by models. acs.orgacs.org While the raw data points are not provided in the snippets, the general trends are described.

Here is a representation of the described solubility trends:

Table 1: Qualitative Solubility Trends of Cefpiramide Sodium

| Solvent System | Temperature | Initial Alcohol Mole Fraction | Solubility Trend |

| Ethanol + Water | Increasing | Constant | Increases |

| Ethanol + Water | Constant | Increasing | Decreases |

| 2-Propanol + Water | Increasing | Constant | Increases |

| 2-Propanol + Water | Constant | Increasing | Decreases |

The search results also mention the purity of CPMS used in gelation experiments was 99.16% by HPLC. d-nb.info

Influence of Reaction Conditions on Product Purity and Stability

The synthesis of cefpiramide sodium typically involves forming a cefpiramide amine salt from cefpiramide acid and an organic base (such as triethylamine, diethylamine, or ethylenediamine) in an organic solvent, followed by reaction with a weakly alkaline sodium salt solution to precipitate cefpiramide sodium. google.com Key reaction parameters, including temperature, pH, solvent composition, and the choice of sodium salt, play a crucial role in determining the crystalline form, purity, and ultimately the stability of the resulting cefpiramide sodium. omicsonline.orggoogle.comgoogle.com

Research indicates that controlling the reaction temperature during the salt formation step is important. Reactions conducted within a range of -10°C to 40°C are reported, with variations potentially impacting crystal formation and purity. google.com The pH of the reaction mixture during the addition of the sodium salt solution is also critical, typically adjusted to a range of 6-8. google.com Maintaining a weakly alkaline pH helps prevent excessive alkalinity, which can degrade the cefpiramide structure and compromise product purity and stability. google.com

The choice of organic solvent and the sodium salt used for crystallization significantly affect the physical form and stability of cefpiramide sodium. Preferred sodium salts include sodium thiocyanate, sodium isooctanoate, sodium acetate, or sodium α-hydroxypropionate, with sodium thiocyanate being particularly effective. google.com The solvent system, often a mixture of solvents like methanol, ethanol, and/or acetonitrile (B52724), influences the crystallization process and the resulting crystal morphology. google.com Different crystalline and amorphous forms of cefpiramide have been observed, and the solid state form has a notable impact on thermostability. omicsonline.org The crystalline form of cefpiramide has demonstrated significantly better stability compared to the amorphous form under accelerated and stress conditions. omicsonline.org

Studies on the stability of different solid states of cefpiramide have shown variations in the increase of related substances and high molecular mass polymers over time. For instance, under accelerated conditions (40°C / 75% RH), the specified impurity MTT increased at a much slower rate in crystalline samples compared to amorphous samples. omicsonline.org

| Sample Type | Condition | Time Point | MTT Increase (%) | Total Related Substances Increase (%) |

|---|---|---|---|---|

| Crystalline | 40°C / 75% RH (Accelerated) | 60 days | 0.1 | Data not explicitly provided for total related substances increase in this snippet, but stated as slower degradation. |

| Amorphous | 40°C / 75% RH (Accelerated) | 60 days | 0.9 - 1.4 | Stated as faster degradation. |

Detailed research findings highlight the importance of controlling crystallization parameters such as the proportion of water in the reaction mixture, the duration of sodium salt addition, temperature, and concentration to obtain desired crystalline forms with improved purity and stability. google.com For example, obtaining a pure anhydrous polymorphic form ("Form B") may require operating with a final water proportion less than 2%, adding the sodium salt solution over 1 to 7 hours, and maintaining a temperature between 10°C and 40°C, preferably 30°C to 35°C, often in the presence of seed crystals. google.com Conversely, obtaining another polymorphic form ("Form D") might be favored by operating in the absence of seed crystals and adding the sodium salt solution rapidly at room temperature. google.com

The phenomenon of gelation during crystallization has also been investigated, and while often seen as unfavorable, it has been observed to potentially lead to cefpiramide sodium crystals with larger and more regular shapes, which can influence product properties. researchgate.netd-nb.info The solvent system can influence this gelation phenomenon, and analysis of solvent effects can guide solvent screening in the production process. researchgate.net

Chemical Stability and Degradation Pathways Research

Intrinsic Stability Assessment Under Various Stress Conditions

Forced degradation studies are conducted to evaluate the intrinsic stability of Cefpiramide (B47137) sodium and to identify its degradation pathways under various stress conditions omicsonline.orgrjptonline.org. These studies typically involve exposing the compound to hydrolytic, oxidative, photolytic, and thermal stress omicsonline.orgrjptonline.org.

Hydrolytic Degradation Mechanisms (Acidic, Neutral, Alkaline pH)

Cefpiramide, like other β-lactam antibiotics, is susceptible to hydrolysis across a wide range of pH values when in solution, particularly under basic conditions omicsonline.orgmedchemexpress.cn. Forced degradation tests have shown that Cefpiramide can degrade completely when treated with a strong base like 1 M NaOH for a short period omicsonline.org. Acidic hydrolysis can also occur, for instance, when treated with 1 M HCl omicsonline.org. The rate of hydrolysis is dependent on the presence of water, and storing the compound as a dry powder followed by reconstitution before use can minimize hydrolysis ipinnovative.com.

Oxidative Degradation Profiles and Products

Cefpiramide is sensitive to oxidative conditions omicsonline.orgmedchemexpress.cn. Oxidative degradation can be induced by agents such as hydrogen peroxide omicsonline.orgrjptonline.org. Studies have shown that Cefpiramide degrades significantly when treated with hydrogen peroxide omicsonline.org. For example, only a fraction of the original Cefpiramide remained after treatment with 30% H₂O₂ for 30 minutes omicsonline.org. Oxidative degradation can lead to the formation of various products rjptonline.org.

Photodegradation Kinetics and Pathways

Light exposure can cause the degradation of Cefpiramide omicsonline.orgmedchemexpress.cn. Photostability studies involve exposing the compound to UV or fluorescent light omicsonline.orgrjptonline.org. Recommended conditions for photostability testing include exposure to specific light intensities over a defined period rjptonline.org. Protecting Cefpiramide sodium from light during storage is important to minimize its degradation omicsonline.orgmedchemexpress.cn.

Thermal Degradation Studies

Cefpiramide is sensitive to high temperatures omicsonline.orgmedchemexpress.cn. Thermal degradation studies are conducted at elevated temperatures to assess the compound's stability omicsonline.orgrjptonline.org. Heating Cefpiramide at elevated temperatures, such as 95°C, can result in significant degradation omicsonline.org. Even at medium temperatures, such as 60°C, thermal degradation products can increase significantly omicsonline.org. The crystalline form of Cefpiramide has demonstrated greater thermal stability compared to its amorphous form omicsonline.org. Storing Cefpiramide sodium at controlled temperatures, ideally below 20°C, is recommended to minimize thermal degradation omicsonline.org.

Table 1: Summary of Cefpiramide Sodium Degradation under Stress Conditions

| Stress Condition | Observation |

| Basic Hydrolysis | Sensitive, complete degradation observed omicsonline.org. |

| Acidic Hydrolysis | Susceptible to degradation omicsonline.org. |

| Oxidative Stress | Sensitive, significant degradation observed omicsonline.org. |

| Light Exposure | Sensitive to degradation omicsonline.orgmedchemexpress.cn. |

| High Temperature | Sensitive, significant degradation observed omicsonline.org. |

Identification and Characterization of Degradation Products

Identifying and characterizing the degradation products of Cefpiramide sodium is essential for quality control and understanding degradation pathways eurekaselect.com.

Spectroscopic and Chromatographic Techniques for Structural Elucidation

Various analytical techniques, particularly spectroscopic and chromatographic methods, are employed to identify and characterize the degradation products of Cefpiramide sodium researchgate.net. High-performance liquid chromatography (HPLC) is a commonly used chromatographic technique for separating Cefpiramide from its degradation products atlantis-press.comekb.eg. Coupled techniques, such as liquid chromatography-mass spectrometry (LC-MS), including LC-IT-TOF MS and LC-MS/MS, are powerful tools for the structural elucidation of degradation products by providing molecular weight and fragmentation information eurekaselect.comresearchgate.netresearchgate.netpatsnap.comactascientific.com. Spectroscopic methods, such as UV-Vis spectroscopy, can also be used in conjunction with chromatography for detection and characterization nihs.go.jpresearchgate.net. Capillary zone electrophoresis (CZE) is another technique that has been applied to the analysis of Cefpiramide sodium atlantis-press.com.

Studies have identified various related substances and impurities in Cefpiramide samples, which are products of degradation omicsonline.org. Some identified degradation products include those with specific relative retention times (RRT) in chromatograms omicsonline.org. For instance, degradation products with RRTs of 0.54, 0.91, and 1.37 have been observed under thermal stress conditions omicsonline.org. The major impurity observed in commercial Cefpiramide for injection can be methylthiotetrazole (MTT) or an impurity with an RRT of 0.91, both of which can form even at medium temperatures omicsonline.org. The structures of degradation products can be deduced based on data obtained from techniques like HPLC-MSⁿ researchgate.netresearchgate.net.

Table 2: Examples of Identified Degradation Products and Analytical Techniques

| Degradation Product (Examples) | Analytical Technique(s) Used for Identification/Characterization |

| Related substances with specific RRTs (e.g., 0.54, 0.91, 1.37) omicsonline.org | Chromatography (e.g., HPLC) omicsonline.orgatlantis-press.comekb.eg |

| Methylthiotetrazole (MTT) omicsonline.org | Chromatography (e.g., HPLC) omicsonline.org |

| Various impurities and degradation products researchgate.netresearchgate.net | LC-MS, LC-IT-TOF MS, HPLC-MSⁿ eurekaselect.comresearchgate.netresearchgate.net |

Development of Stability-Indicating Analytical Methods

The development of stability-indicating analytical methods is crucial for ensuring the quality, safety, and efficacy of pharmaceutical compounds like Cefpiramide sodium throughout their shelf life. These methods are designed to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. High-Performance Liquid Chromatography (HPLC) is a widely used technique for developing stability-indicating assays for cephalosporins, including Cefpiramide sodium nih.govptfarm.plgsconlinepress.comwiserpub.comjbclinpharm.orgnih.govturkjps.orgopenaccessjournals.comresearchgate.netbioline.org.br.

A key aspect of developing a stability-indicating method involves conducting forced degradation studies. These studies expose the drug substance to various stress conditions to generate potential degradation products. Common stress conditions include exposure to acidic, alkaline, oxidative, thermal, and photolytic environments nih.govptfarm.plopenaccessjournals.combioline.org.brnih.gov. By analyzing samples subjected to these conditions using the developed method, researchers can demonstrate that the method is specific and can separate the API peak from those of its degradation products nih.govptfarm.plbioline.org.brnih.govomicsonline.org.

For Cefpiramide, studies have investigated its stability under various conditions. Cefpiramide is known to be susceptible to hydrolysis across a wide range of pH values in solution, particularly under basic conditions, and is also sensitive to high temperature, oxidation, and light exposure omicsonline.org. In stability studies of Cefpiramide, parameters such as related substances, high molecular mass polymers, and the assay of Cefpiramide have been chosen as critical stability-indicating parameters omicsonline.org. Forced degradation tests, including exposure to acidic, basic, oxidative (using hydrogen peroxide), and light conditions, have been performed to confirm the specificity of analytical methods used in these studies, ensuring that the Cefpiramide peak is well-separated from potential degradation products omicsonline.org. DAD (Diode Array Detector) analysis has been employed to analyze peak purity under these conditions omicsonline.org.

While the importance of stability-indicating methods for Cefpiramide sodium is recognized and general approaches involving techniques like HPLC and forced degradation are applicable, detailed parameters of a specific, fully developed, and validated stability-indicating method for Cefpiramide sodium, including comprehensive data tables demonstrating method validation parameters such as linearity, accuracy, precision, limits of detection and quantification, robustness, and ruggedness specifically for Cefpiramide sodium and its degradation products, were not extensively detailed within the provided search results. Studies on the thermostability of different solid-state forms of Cefpiramide have utilized validated methods and forced degradation to assess stability, focusing on parameters like related substances, high molecular mass polymers, and assay omicsonline.org.

Advanced Analytical Methodologies for Cefpiramide Sodium Research

Chromatographic Techniques for Quantitative Analysis in Research Matrices

Chromatographic methods are widely used for the separation and quantification of cefpiramide (B47137) sodium in complex matrices encountered in research, such as biological fluids or degradation study samples.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a prevalent technique for the quantitative analysis of cefpiramide sodium. Method development and validation are crucial steps to ensure the reliability and accuracy of the results in research settings.

Research has demonstrated the development and validation of HPLC methods for the determination of cefpiramide in human plasma and bile. One such validated method utilized a Capcell Pak C18 column (4.6 × 250 mm) with a timed-gradient mobile phase composed of 0.1 M sodium acetate (B1210297) (pH 5.2) and acetonitrile (B52724). researchgate.netnih.gov Detection was performed using a photodiode array detector set at a wavelength of 273 nm. researchgate.netnih.gov This method showed linearity in the concentration range of 1 to 150 µg/mL in both plasma and bile, with correlation coefficients (r²) greater than 0.999. researchgate.netnih.gov The method also demonstrated acceptable within- and between-run precision, with coefficients of variation (CVs) for plasma samples ranging from 0.570% to 4.43% and 1.10% to 2.76%, respectively. researchgate.netnih.gov For bile samples, the within- and between-day precision (CVs) were 0.814% to 6.34% and 2.05% to 4.00%, respectively. researchgate.netnih.gov This validated bioanalytical method was successfully applied to quantify cefpiramide concentrations in plasma and bile samples from patients. researchgate.netnih.gov

While not specifically for cefpiramide sodium, related research on other cephalosporins like cefotaxime (B1668864) sodium highlights common approaches in HPLC method development and validation for this class of compounds. These studies often involve reversed-phase HPLC columns (e.g., C18), mobile phases consisting of buffer solutions and organic solvents (like acetonitrile or methanol), and UV detection at specific wavelengths. japsonline.comrjptonline.orggsconlinepress.comresearchgate.net Method validation typically follows guidelines from organizations like the International Conference on Harmonisation (ICH), assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). japsonline.comrjptonline.orggsconlinepress.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it a powerful tool for the analysis of cefpiramide sodium, particularly in complex biological matrices or for impurity profiling.

LC-MS/MS methods have been developed for the simultaneous determination of multiple antibiotics, including some cephalosporins, in biological samples like urine and whole blood. patsnap.comfrontiersin.org These methods often involve sample preparation steps such as protein precipitation, followed by chromatographic separation on reversed-phase columns. patsnap.comfrontiersin.org Detection and quantification are performed using tandem mass spectrometry, typically employing electrospray ionization (ESI) in positive or negative ion mode and selected reaction monitoring (SRM). frontiersin.orgnih.gov For instance, an LC-MS/MS method for the simultaneous determination of cefoperazone (B1668861) sodium and sulbactam (B1307) sodium in human plasma utilized a Waters Xterra C18 column and electrospray ionization in negative ion mode, monitoring specific precursor to product ion transitions. nih.gov

LC-MS/MS is also valuable for impurity profiling and characterization of cefpiramide. Research has applied techniques like two-dimensional liquid chromatography coupled with ion trap/time-of-flight mass spectrometry to separate and characterize impurities in cefpiramide. researchgate.net This approach can provide detailed structural information about impurities, which is crucial for understanding degradation pathways and ensuring the quality of the compound for research purposes. researchgate.net

Electrophoretic Methods for Separation and Analysis

Electrophoretic techniques, particularly capillary electrophoresis, offer alternative or complementary approaches for the separation and analysis of cefpiramide sodium, often providing high separation efficiency with small sample volumes.

Capillary Zone Electrophoresis (CZE) for Compound Resolution

Capillary Zone Electrophoresis (CZE) is a mode of capillary electrophoresis that separates analytes based on their charge-to-size ratio in a free solution. CZE has been applied to the analysis of cephalosporin (B10832234) antibiotics, including cefpiramide sodium. grafiati.comatlantis-press.comnih.gov

A CZE method was developed for the analysis of ceftezole (B193878) sodium and cefpiramide sodium using a 20 mmol/L borax (B76245) solution as the background electrolyte. atlantis-press.com The separation was performed at a voltage of 16 kV with UV detection at 254 nm. atlantis-press.com

CZE can also be adapted for the analysis of charged and neutral compounds, as well as for studying analyte-ligand interactions, through techniques like micellar electrokinetic chromatography (MEKC). researchgate.net In MEKC, a charged surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer, forming micelles that act as a pseudostationary phase. researchgate.net This allows for the separation of neutral compounds based on their partitioning between the aqueous phase and the micelles. researchgate.net Research involving the separation of cefpiramide in human plasma using CZE demonstrated that the addition of SDS to the run buffer helped to resolve the cefpiramide peak from interfering plasma protein peaks. researchgate.net In the CZE mode without SDS, plasma proteins interfered with the cefpiramide peak. researchgate.net With SDS, the migration times of the proteins shifted, enabling quantitative analysis. researchgate.net

CZE methods for cephalosporins have shown good precision in terms of migration times and acceptable limits of detection, demonstrating their applicability for analytical studies and stability assessments. nih.gov

Spectroscopic Approaches for Structural and Interaction Studies

Spectroscopic methods provide valuable insights into the structural characteristics of cefpiramide sodium and its interactions with other molecules, which is important in biochemical and molecular research.

UV-Vis Spectroscopy in Biochemical Interaction Research

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used in research to study the absorption properties of molecules and to investigate molecular interactions. UV-Vis spectroscopy can be used to monitor changes in the electronic transitions of cefpiramide sodium or interacting species upon binding or reaction.

While specific studies detailing the use of UV-Vis spectroscopy for biochemical interaction research involving cefpiramide sodium were not extensively found, research on the interaction of other compounds, such as cefotaxime sodium, with proteins like transferrin has utilized UV-Vis absorption spectroscopy. tsijournals.com These studies analyze changes in the UV-Vis spectra of the protein and the drug upon mixing to determine if an interaction occurs and to gain insights into the binding mechanism. tsijournals.com Changes in absorbance intensity and shifts in maximum wavelength can indicate complex formation or conformational changes. tsijournals.comsciforschenonline.orgnih.gov

UV-Vis spectroscopy is a versatile tool for studying ligand binding to proteins and other biomolecules by observing changes in the absorbance bands of the chromophores involved. nih.gov It can provide information on binding equilibria and potentially detect short-lived intermediate states in interaction processes. nih.gov The application of UV-Vis spectroscopy to cefpiramide sodium research would likely involve monitoring its characteristic UV absorption in the presence of biomolecules like proteins or enzymes to study binding kinetics, thermodynamics, or conformational changes induced by the interaction. Related studies on the UV-Vis properties of other cephalosporins, such as cefazolin (B47455) sodium, show characteristic absorption wavelengths in the UV region, which can be utilized for their detection and quantification, as well as for studying their behavior in different conditions. scispace.com

Fluorescence Spectroscopy for Molecular Binding Analysis

Fluorescence spectroscopy is a powerful technique widely employed to investigate the interactions between small molecules, such as pharmaceuticals, and biological macromolecules like proteins. This method is particularly valuable for studying binding characteristics, including the mechanism of interaction, binding affinity, the number of binding sites, and the thermodynamic forces involved. Research into Cefpiramide sodium has utilized fluorescence spectroscopy to elucidate its molecular binding behavior, primarily with proteins like hen egg white lysozyme (B549824) (HEWL) and bovine serum albumin (BSA).

Studies have shown that Cefpiramide sodium can effectively quench the intrinsic fluorescence of proteins such as HEWL and BSA. researchgate.nettandfonline.comresearchgate.netresearchgate.net Intrinsic protein fluorescence primarily arises from tryptophan, tyrosine, and phenylalanine residues, with tryptophan residues being the most significant contributors due to their high quantum yield. The observed decrease in fluorescence intensity upon the addition of Cefpiramide sodium indicates an interaction between the compound and the protein.

Further analysis of the fluorescence quenching data has revealed that the quenching mechanism is predominantly static. researchgate.nettandfonline.comresearchgate.netresearchgate.nettandfonline.com Static quenching occurs when the fluorophore (protein) and the quencher (Cefpiramide sodium) form a non-fluorescent complex in the ground state. This is often distinguished from dynamic quenching by evaluating the dependence of the quenching constant on temperature; typically, static quenching constants decrease with increasing temperature, while dynamic quenching constants increase.

Thermodynamic parameters, including the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS), can be calculated from the binding constants determined at different temperatures using the van't Hoff equation. researchgate.nettandfonline.comresearchgate.netresearchgate.nettandfonline.comscirp.org These parameters provide insights into the spontaneity and the primary forces driving the binding process. Negative values for ΔG indicate a spontaneous interaction. The signs of ΔH and ΔS can suggest the types of interactions involved, such as hydrophobic interactions (typically ΔH > 0, ΔS > 0), hydrogen bonds (typically ΔH < 0, ΔS < 0), or van der Waals forces. Studies on Cefpiramide sodium binding to proteins have indicated that hydrophobic interactions, hydrogen bonds, and van der Waals forces can play significant roles in the formation of the protein-Cefpiramide sodium complex. researchgate.nettandfonline.comresearchgate.netresearchgate.nettandfonline.comscirp.org

Förster's non-radiative resonance energy transfer (FRET) theory can be applied to estimate the binding distance (r) between the protein's tryptophan residues (as donors) and Cefpiramide sodium (as an acceptor), provided there is spectral overlap between the fluorescence emission spectrum of the protein and the absorption spectrum of Cefpiramide sodium. researchgate.nettandfonline.comresearchgate.netresearchgate.nettandfonline.com A binding distance of less than 7 nm typically suggests that energy transfer can occur, further supporting the close proximity and interaction between the molecule and the protein. researchgate.nettandfonline.comresearchgate.nettandfonline.com

Synchronous fluorescence spectroscopy is another valuable technique used in conjunction with conventional fluorescence spectroscopy to investigate changes in the microenvironment of specific amino acid residues. By scanning with a fixed wavelength difference between excitation and emission monochromators, synchronous spectra can reveal information about the environment around tyrosine (Δλ = 15 or 20 nm) and tryptophan (Δλ = 60 nm) residues. scirp.orgtsijournals.com Changes in the peak characteristics of the synchronous fluorescence spectra upon binding of Cefpiramide sodium can indicate alterations in the polarity or conformation around these residues. researchgate.nettandfonline.comresearchgate.netresearchgate.nettandfonline.com

Detailed research findings from the interaction of Cefpiramide sodium with hen egg white lysozyme under simulated physiological conditions (pH = 7.40) provide a concrete example of the data obtained from fluorescence spectroscopy studies. researchgate.nettandfonline.comresearchgate.nettandfonline.com

| Parameter | Value (HEWL Interaction) | Notes | Source |

| Quenching Mechanism | Static Quenching | Confirmed by fluorescence analysis. | researchgate.nettandfonline.comresearchgate.nettandfonline.com |

| Number of Binding Sites (n) | Approximately 1 | Suggests a 1:1 complex formation. | researchgate.nettandfonline.comresearchgate.netresearchgate.net |

| Binding Distance (r) | < 7 nm | Calculated using Förster's theory. | researchgate.nettandfonline.comresearchgate.netresearchgate.nettandfonline.com |

| Gibbs Free Energy (ΔG) | < 0 | Indicates a spontaneous reaction. | researchgate.nettandfonline.comresearchgate.netresearchgate.nettandfonline.com |

| Enthalpy Change (ΔH) | < 0 | Suggests involvement of hydrogen bonds/van der Waals forces. | researchgate.nettandfonline.comresearchgate.netresearchgate.nettandfonline.com |

| Entropy Change (ΔS) | > 0 | Suggests involvement of hydrophobic interactions. | researchgate.nettandfonline.comresearchgate.netresearchgate.nettandfonline.com |

These findings, derived from fluorescence spectroscopy and supported by other techniques like molecular docking, contribute significantly to understanding the molecular basis of Cefpiramide sodium's interactions with proteins, which can be relevant to its distribution, metabolism, and efficacy. researchgate.nettandfonline.comresearchgate.nettandfonline.com

Molecular Interactions and Biochemical Studies

Protein-Drug Binding Investigations

The binding of drugs to proteins is a significant factor influencing their distribution, metabolism, and excretion. Investigations into the interaction of Cefpiramide (B47137) sodium with biological macromolecules, such as hemoglobin, provide insights into its pharmacokinetic properties.

Interaction with Biological Macromolecules (e.g., Bovine Hemoglobin)

Research has explored the interaction between Cefpiramide sodium and bovine hemoglobin (BHb) using various spectroscopic techniques, including fluorescence, UV absorption, and circular dichroism (CD) spectroscopy. researchgate.netresearchgate.net Bovine hemoglobin is often used as a model protein in such studies due to its structural homology to human hemoglobin. nih.govacs.org

Studies have shown that Cefpiramide sodium can interact with bovine hemoglobin. researchgate.netresearchgate.net Fluorescence spectroscopy has been employed to investigate this binding, providing information about the quenching mechanism and binding parameters at different temperatures. researchgate.netresearchgate.net UV absorption and CD spectroscopy can reveal conformational changes in the protein upon binding with Cefpiramide sodium. researchgate.netresearchgate.net

Influence of Metal Ions on Protein-Cefpiramide Sodium Association

Metal ions are known to play important roles in biological processes and can influence protein-drug interactions. utrgv.edumdpi.com The effect of common metal ions on the association between proteins and drugs like Cefpiramide sodium has been investigated. researchgate.netresearchgate.net

Studies examining the interaction of Cefpiramide sodium with bovine hemoglobin have also explored the influence of coexistent metal ions, such as Mg²⁺, Zn²⁺, Cu²⁺, Co²⁺, Fe³⁺, and Ni²⁺, on the protein-drug association. researchgate.net These investigations help to understand how the presence of different metal ions in the biological environment might affect the binding affinity and characteristics of Cefpiramide sodium to proteins. researchgate.net

In Vitro Drug-Drug Interaction Potential Assessment